Cas no 74331-74-1 (2-ethynyl-1,3-dimethylbenzene)
2-ethynyl-1,3-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-ethynyl-1,3-dimethyl-
- 2,6-DIMETHYLPHENYLACETYLENE
- 2-ETHYNYL-1,3-DIMETHYLBENZENE
- 2,6-dimethylphenylethyne
- 2-ethynyl-1,3-dimethyl-benzene
- Benzene,2-ethynyl-1,3-dimethyl
- ethynyl-1,3-dimethylbenzene
- AKOS006240005
- 74331-74-1
- MFCD08703474
- DLPJMJYRZXGONR-UHFFFAOYSA-N
- EN300-1844944
- DTXSID60514890
- G68489
- DB-261010
- 2-ethynyl-1,3-dimethylbenzene
-
- MDL: MFCD08703474
- Inchi: 1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3
- InChI Key: DLPJMJYRZXGONR-UHFFFAOYSA-N
- SMILES: C1(C)C=CC=C(C)C=1C#C
Computed Properties
- Exact Mass: 130.07800
- Monoisotopic Mass: 130.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.93
- Boiling Point: 195.8°C at 760 mmHg
- Flash Point: 60.4°C
- Refractive Index: 1.528
- PSA: 0.00000
- LogP: 2.28470
2-ethynyl-1,3-dimethylbenzene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-ethynyl-1,3-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB295407-1 g |
2-Ethynyl-1,3-dimethylbenzene, 97%; . |
74331-74-1 | 97% | 1 g |
€257.00 | 2023-07-20 | |
| Oakwood | 046041-250mg |
2,6-Dimethylphenylacetylene |
74331-74-1 | 250mg |
$155.00 | 2024-07-19 | ||
| Oakwood | 046041-1g |
2,6-Dimethylphenylacetylene |
74331-74-1 | 1g |
$315.00 | 2024-07-19 | ||
| Enamine | EN300-1844944-0.05g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1844944-0.1g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1844944-0.25g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1844944-0.5g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1844944-1.0g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1844944-2.5g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1844944-5.0g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 5g |
$2858.0 | 2023-06-03 |
2-ethynyl-1,3-dimethylbenzene Suppliers
2-ethynyl-1,3-dimethylbenzene Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-ethynyl-1,3-dimethylbenzene
Chemical Profile of 2-ethynyl-1,3-dimethylbenzene (CAS No. 74331-74-1)
2-ethynyl-1,3-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 74331-74-1, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This aromatic hydrocarbon features a unique structure consisting of a benzene ring substituted with two methyl groups at the 1 and 3 positions, and an ethynyl (acetylenic) group at the 2 position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses.
The molecular structure of 2-ethynyl-1,3-dimethylbenzene can be represented as C₈H₈, with the ethynyl group (-C≡H) introducing reactivity that is not typically observed in simple alkylated benzenes. This reactivity has positioned it as a key building block in the development of more complex molecules, particularly in medicinal chemistry. The compound's ability to undergo various chemical transformations, such as Sonogashira coupling reactions, metal-catalyzed hydrogenation, and cross-coupling reactions, makes it particularly useful in constructing biaryl frameworks that are prevalent in many pharmacologically active agents.
In recent years, 2-ethynyl-1,3-dimethylbenzene has been explored for its potential applications in the synthesis of bioactive compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. The ethynyl group provides a site for further functionalization, allowing chemists to introduce additional moieties that can enhance binding affinity to bacterial enzymes or cellular receptors. Studies have demonstrated its utility in generating novel derivatives with improved efficacy against resistant bacterial strains.
Furthermore, the compound has been investigated for its role in materials science, particularly in the synthesis of conductive polymers and organic semiconductors. The rigid aromatic core combined with the electron-deficient nature of the ethynyl group makes it an attractive candidate for designing materials with tailored electronic properties. Recent advancements in polymer chemistry have shown that incorporating 2-ethynyl-1,3-dimethylbenzene into copolymer architectures can enhance charge transport properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The pharmaceutical industry has also recognized the potential of 2-ethynyl-1,3-dimethylbenzene as a scaffold for drug discovery. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of this compound may exhibit therapeutic properties across various disease areas. For instance, modifications at the methyl substituents or introduction of heterocyclic rings could lead to compounds with anti-inflammatory or anticancer activities. Ongoing research efforts are focused on identifying optimal synthetic routes to these derivatives while maintaining high yields and purity standards.
From a synthetic chemistry perspective, 2-ethynyl-1,3-dimethylbenzene offers a versatile platform for exploring new reaction pathways and methodologies. The compound's reactivity allows for the construction of complex molecular architectures through palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling. These transformations are particularly valuable in medicinal chemistry pipelines where precise control over regioselectivity is essential for generating drug candidates with minimal side effects.
The environmental impact of using 2-ethynyl-1,3-dimethylbenzene as an intermediate has also been considered in recent studies. Efforts are underway to develop greener synthetic protocols that minimize waste and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable ligands or water-tolerant conditions are being optimized to align with sustainable chemistry principles. Such advancements not only improve the efficiency of producing this compound but also contribute to broader efforts in reducing the ecological footprint of chemical manufacturing.
In conclusion,2-ethynyl-1,3-dimethylbenzene (CAS No. 74331-74-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are leveraged in pharmaceutical synthesis, materials science, and environmental chemistry. As research continues to uncover new possibilities for this molecule,2-ethynyl-1,3-dimethylbenzene is poised to remain a cornerstone in innovative chemical endeavors.
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